Synthetic Utility: Enabling the [3+3] Cycloaddition Route to Fused Bicyclic Glutarimides
The α-sulfonylacetamide moiety of CAS 503544-97-6 is a key functional group enabling a facile [3+3] reaction with α,β-unsaturated esters to synthesize fused bicyclic glutarimides . This reactivity profile is absent in non-sulfonylated indole-3-acetamides such as N-acetyltryptamine, which cannot participate in this specific cycloaddition as the sulfonyl group is essential for stabilizing the reactive intermediate . Therefore, CAS 503544-97-6 is a distinct, non-substitutable starting material for this synthetic pathway.
| Evidence Dimension | Reactivity for [3+3] cycloaddition with α,β-unsaturated esters |
|---|---|
| Target Compound Data | Participates as an α-sulfonylacetamide substrate in the synthesis of fused bicyclic glutarimides. |
| Comparator Or Baseline | N-acetyltryptamine (CAS 1016-47-3): Does not contain the α-sulfonyl group and is not a reported substrate for this reaction pathway. |
| Quantified Difference | Qualitative difference in reaction pathway accessibility. |
| Conditions | Synthetic methodology context: multi-step organic synthesis of glutarimide derivatives. |
Why This Matters
For synthetic chemists, this single functionality dictates the available reaction pathways; selecting a non-sulfonylated alternative would prevent the synthesis of the target glutarimide scaffold entirely.
